4-Bromo-2-cyclopentylpyrimidine
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Overview
Description
4-Bromo-2-cyclopentylpyrimidine is a heterocyclic organic compound with the molecular formula C9H11BrN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of a bromine atom at position 4 and a cyclopentyl group at position 2 of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyclopentylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopentyl-4,6-dichloropyrimidine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving recrystallization or chromatographic purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyclopentylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-Bromo-2-cyclopentylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclopentylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
- 4-Chloro-2-cyclopentylpyrimidine
- 2-Cyclopentyl-4,6-dichloropyrimidine
Uniqueness
4-Bromo-2-cyclopentylpyrimidine is unique due to the specific positioning of the bromine and cyclopentyl groups on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H11BrN2 |
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Molecular Weight |
227.10 g/mol |
IUPAC Name |
4-bromo-2-cyclopentylpyrimidine |
InChI |
InChI=1S/C9H11BrN2/c10-8-5-6-11-9(12-8)7-3-1-2-4-7/h5-7H,1-4H2 |
InChI Key |
HMFQWPAGCILTEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC=CC(=N2)Br |
Origin of Product |
United States |
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